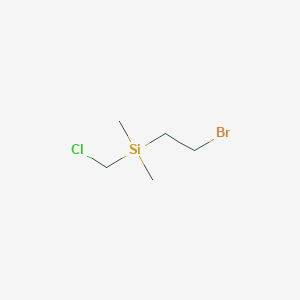

2-Bromoethyl(chloromethyl) dimethylsilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromoethyl(chloromethyl) dimethylsilane is an organosilicon chemical compound used in various laboratory and industrial applications. It has a molecular weight of 215.59 .

Molecular Structure Analysis

The molecular formula of 2-Bromoethyl(chloromethyl) dimethylsilane is C5H12BrClSi . The InChI code for this compound is 1S/C5H12BrClSi/c1-8(2,5-7)4-3-6/h3-5H2,1-2H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromoethyl(chloromethyl) dimethylsilane include a molecular weight of 215.59 . More specific properties like boiling point, melting point, etc., are not provided in the search results.Aplicaciones Científicas De Investigación

Synthesis of Functional Materials

- Tetraorganosilanes Synthesis : A study by Murakami, Yorimitsu, & Oshima (2011) described the use of chloro(chloromethyl)dimethylsilane in the synthesis of tetraorganosilanes. These materials have applications in the production of reagents and functional materials due to their unique nucleophilic substitution properties.

Chemical Transformations and Synthesis

- Synthesis of Silacyclanes : A research by Shipov et al. (2013) involved the reaction of chloro(chloromethyl)dimethylsilane with N-methylamides, leading to the synthesis of new types of silacyclanes, which are useful in various synthetic applications.

- Synthesis of Extended Oxazoles : Patil & Luzzio (2016) demonstrated the use of 2-(halomethyl)-4,5-diaryloxazoles in synthesizing reactive scaffolds for synthetic elaboration, particularly in the preparation of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles (Patil & Luzzio, 2016).

Applications in Organic Chemistry

- Chloromethylsilane Functionalised Dendrimers : Meijboom, Overett, & Moss (2004) explored the synthesis of chloromethyl terminated dendrimers using (chloromethyl)dimethylsilane. These dendrimers were then reacted with various compounds to produce functionally diverse materials (Meijboom et al., 2004).

Applications in Polymer Science

- Block Copolymer Synthesis : Bellas & Rehahn (2009) reported the use of chloro(chloromethyl)dimethylsilane in the chemoselective stepwise synthesis of block copolymers, demonstrating its importance in polymer science (Bellas & Rehahn, 2009).

Industrial Applications

- Synthesis of Key Intermediates in Drug Manufacturing : Zhang et al. (2022) utilized a derivative of chloromethylsilane in the synthesis of a key intermediate for the manufacturing of SGLT2 inhibitors, demonstrating its industrial application in drug synthesis (Zhang et al., 2022).

Environmental Applications

- Water Desalination : Manohar, Das, & Shahi (2017) used a chloromethylsilane derivative in the development of an efficient and stable anion-exchange membrane for water desalination by electrodialysis (Manohar et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

2-bromoethyl-(chloromethyl)-dimethylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12BrClSi/c1-8(2,5-7)4-3-6/h3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSSMXZKYHRCAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCBr)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12BrClSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromoethyl(chloromethyl) dimethylsilane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 3,4,5-trimethoxybenzoate](/img/structure/B2623238.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2623250.png)

![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2623253.png)

![3,3-dimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide](/img/structure/B2623256.png)